11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
Description
Nomenclature and Chemical Classification
The compound 11alpha,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione belongs to the pregnane steroid class and is systematically classified within the broader category of synthetic corticosteroid derivatives. The International Union of Pure and Applied Chemistry nomenclature provides the complete systematic name as (8S,9S,10R,11R,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one. This complex nomenclature reflects the intricate three-dimensional structure and stereochemical configuration that defines the compound's chemical identity.
The compound is formally registered under the Chemical Abstracts Service number 78761-59-8, which serves as its unique chemical identifier in scientific databases and literature. Alternative nomenclature systems recognize this compound through various designations, including the simplified name 11alpha,17,21-trihydroxy-16alpha-methyl-1,4-pregnadiene-3,20-dione, which emphasizes the critical functional groups and their positional relationships within the steroid backbone. The European Inventory of Existing Chemical Substances assigns the identifier EINECS 278-982-7 to this compound, facilitating its recognition within European chemical commerce and research frameworks.
| Chemical Classification Data | Value |
|---|---|
| Chemical Abstract Service Number | 78761-59-8 |
| European Inventory Number | EINECS 278-982-7 |
| Molecular Formula | C22H30O5 |
| Systematic Classification | Pregnane steroid derivative |
| Functional Group Classification | Trihydroxy ketone compound |
The stereochemical designation "11alpha" distinguishes this compound from the more commonly encountered 11beta configuration found in conventional methylprednisolone derivatives. This alpha configuration at the 11-position represents a critical structural feature that influences the compound's biochemical properties and potential interactions with biological receptor systems. The 16alpha-methyl substitution provides additional structural specificity, creating a unique molecular architecture within the pregnadiene steroid family.
Historical Development and Discovery
The development of this compound emerged from the broader historical context of corticosteroid research that began in the early 20th century. The foundational work in corticosteroid chemistry can be traced to 1930, when the first clinical evidence demonstrated that animal adrenocortical tissue extracts could counteract human adrenal failure. This discovery initiated a systematic investigation into the chemical nature of adrenocortical hormones, leading to the identification of multiple steroid compounds with distinct biological activities.
The synthetic steroid research program gained significant momentum between 1940 and 1960, during which researchers established that corticosteroids could be categorized into two primary groups based on their biological effects: those causing sodium and fluid retention, and those counteracting shock and inflammation. The structural basis for these different activities was found to correlate with the presence or absence of oxygenation at the C11 position of the steroid skeleton, a discovery that proved fundamental to understanding the relationship between chemical structure and biological activity in this compound class.
Between 1954 and 1958, six synthetic steroids were introduced for systemic anti-inflammatory therapy, establishing the foundation for subsequent modifications and structural optimizations. The development of 16alpha-methylated variants emerged from systematic structure-activity relationship studies aimed at enhancing the potency and selectivity of synthetic glucocorticoids. The specific this compound configuration represents an advanced stage in this developmental process, incorporating multiple structural modifications designed to optimize specific biochemical properties.
The historical progression from natural cortisone derivatives to sophisticated synthetic variants like this compound illustrates the evolution of medicinal chemistry approaches to steroid design. Early synthetic efforts focused primarily on semi-synthetic modifications of natural corticosteroids, while later developments emphasized de novo synthetic strategies that enabled the creation of entirely novel structural variants with enhanced selectivity profiles. This compound represents the culmination of decades of systematic structural optimization within the pregnadiene steroid framework.
Structural Identification and Registration Data
The molecular structure of this compound is characterized by a molecular formula of C22H30O5, indicating a complex steroid architecture with multiple functional groups strategically positioned throughout the four-ring system. The compound exhibits a molecular weight of 374.47 grams per mole, which places it within the typical range for synthetic glucocorticoid derivatives while maintaining sufficient structural complexity to confer specific biochemical properties.
The three-dimensional structure features a characteristic cyclopenta[a]phenanthrene core system common to all steroid compounds, with specific substitutions that define its unique chemical identity. The 11alpha-hydroxy group represents a critical stereochemical feature that differentiates this compound from conventional 11beta-hydroxylated steroids. This stereochemical inversion at the 11-position potentially alters the compound's interaction with biological receptor systems and may influence its pharmacological profile compared to conventional glucocorticoid structures.
| Structural Parameter | Specification |
|---|---|
| Molecular Formula | C22H30O5 |
| Molecular Weight | 374.47 g/mol |
| Core Structure | Cyclopenta[a]phenanthrene |
| Functional Groups | Three hydroxyl groups, two ketone groups |
| Stereochemical Centers | Eight defined stereocenters |
| Ring System | Four-ring steroid backbone |
The compound's registration in multiple international chemical databases confirms its recognition as a distinct chemical entity. The PubChem Compound Identifier assigns CID 11314822 to this specific structural variant, facilitating its identification in computational chemistry applications and database searches. The DrugBank database system incorporates this compound within its comprehensive steroid classification scheme, acknowledging its structural relationship to established glucocorticoid pharmaceuticals while recognizing its unique stereochemical properties.
The InChI (International Chemical Identifier) string provides a standardized computational representation of the compound's structure: InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17-,19-,20+,21+,22+/m1/s1. This detailed structural specification enables precise computational modeling and facilitates automated chemical database searches across multiple platforms.
Significance in Scientific Research
The research significance of this compound stems from its unique stereochemical properties that distinguish it from conventional glucocorticoid structures, making it a valuable tool for investigating structure-activity relationships within the steroid hormone family. The compound's 11alpha configuration provides researchers with opportunities to examine how stereochemical modifications at critical positions influence receptor binding affinity, selectivity profiles, and downstream biological effects. This structural variant serves as an important comparative standard for understanding the mechanistic basis of glucocorticoid receptor activation and the molecular determinants of steroid hormone activity.
Contemporary research applications have emphasized the compound's utility in binding affinity studies, where its structural properties enable detailed investigation of glucocorticoid receptor interactions. The relative binding affinity of steroid compounds has been shown to correlate with structural modifications, and the 11alpha configuration present in this compound provides unique insights into the stereochemical requirements for optimal receptor recognition. These studies contribute to the broader understanding of how subtle structural changes can dramatically alter the biological activity of steroid hormones.
The compound's significance extends to pharmaceutical research applications, where it serves as a reference standard for analytical method development and impurity profiling. Its well-defined structural properties and established chemical identity make it suitable for use in analytical chemistry applications, including high-performance liquid chromatography method validation and mass spectrometry reference standards. The availability of high-purity reference materials facilitates accurate quantitative analysis and ensures the reliability of analytical methods used in pharmaceutical quality control.
Research into steroid structure-activity relationships has benefited significantly from the availability of compounds like this compound, which provide specific structural variants for comparative studies. The systematic investigation of how individual structural modifications influence biological activity requires access to well-characterized compounds with defined stereochemical properties. This compound contributes to the comprehensive understanding of how molecular architecture influences the biological properties of synthetic steroids, supporting the development of improved therapeutic agents with enhanced selectivity profiles.
| Research Application | Significance |
|---|---|
| Structure-Activity Studies | Unique 11alpha stereochemistry for comparative analysis |
| Receptor Binding Research | Model compound for glucocorticoid receptor interactions |
| Analytical Chemistry | Reference standard for method development |
| Pharmaceutical Quality Control | Impurity identification and quantification |
| Computational Modeling | Structural template for molecular design |
Properties
IUPAC Name |
(8S,9S,10R,11R,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17-,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYLPFCKNQAAMB-JPDWDDBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188360 | |
| Record name | 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78761-59-8 | |
| Record name | 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11α,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material and Initial Functionalization
The process often begins with 11beta,17alpha-dihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 17-acetate, which is commercially available or synthesized by known steroid chemistry methods. This compound undergoes deacetylation to yield the free dihydroxy steroid intermediate.
Deacetylation (Hydrolysis) Step
- Reagents: Sodium methoxide in methanol is preferred for deacetylation.
- Conditions: Reaction temperature is optimally around 25°C.
- Time: Complete reaction in less than 3 hours.
- Alternative bases: Carbonates, hydroxides, or alkoxides of potassium, lithium, magnesium, calcium, titanium, or aluminum can be used.
- Solvents: Methanol is preferred; ethanol, isopropanol, and n-propanol are also operable.
- Temperature range: -40°C to +65°C, with 0–25°C preferred for optimal yield and selectivity.
This step converts the 17-acetate to the corresponding 17-hydroxy compound, yielding 11beta,17alpha-dihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione.
Iodination and 21-Hydroxylation
- Iodination: The 21-methyl group is converted to a 21-diiodo intermediate by treatment with iodine in the presence of calcium bromide catalyst and mild bases such as calcium hydroxide and calcium oxide.
- Reagents and Ratios:
| Reagent | Equivalents (preferred) |
|---|---|
| Iodine | 2.0 |
| Calcium oxide | 1.2 |
| Calcium hydroxide | 3.75 |
| Calcium bromide | 0.7 |
-
- First half of iodine addition: > +10°C, preferably +25°C to avoid side reactions.
- Second half: 0°C to +25°C to minimize degradation of diiodide intermediate.
Displacement: The diiodo intermediate is then treated with an acetate salt (preferably triethylammonium or potassium acetate) to displace iodine and form the 21-acetate.
Final Deacetylation to Trihydroxy Steroid
The 21-acetate is hydrolyzed under mild basic conditions to yield the free 21-hydroxy group, completing the synthesis of 11alpha,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione.
Reaction Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate | Sodium methoxide in methanol, 25°C, <3 h | 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione (deacetylated) |
| 2 | Above intermediate | Iodine, CaBr2 catalyst, Ca(OH)2, CaO, methanol, temp control | 11β,17α-dihydroxy-21-diiodo-6α-methylpregna-1,4-diene-3,20-dione (iodinated intermediate) |
| 3 | Iodinated intermediate | Triethylammonium or potassium acetate, methanol | 11β,17α,21-triacetoxy-6α-methylpregna-1,4-diene-3,20-dione (21-acetate) |
| 4 | 21-acetate | Mild base hydrolysis (e.g., sodium methoxide) | This compound (final product) |
Research Findings and Optimization Notes
- The use of sodium methoxide in methanol at 25°C is optimal for deacetylation, balancing reaction speed and minimizing side reactions.
- Iodination must be carefully controlled to avoid over-iodination, which leads to undesired byproducts such as 17β-carbomethoxy-6α-methyl-11β,17β-dihydroxyandrosta-1,4-dien-3-one.
- The presence of calcium bromide as a catalyst enhances the selectivity and efficiency of the iodination step.
- Temperature control during iodine addition is critical: higher temperatures favor selective iodination, while lower temperatures prevent degradation of sensitive intermediates.
- The final hydrolysis step to remove acetyl groups at the 21-position is mild to preserve the integrity of the steroid nucleus.
Analytical and Purification Techniques
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
- Purification involves solvent extraction, washing with aqueous acid and base, filtration through adsorbents like magnesol, and concentration under reduced pressure.
- Final product purity is typically >95% as confirmed by HPLC.
Summary Table of Key Parameters
| Parameter | Preferred Condition/Value |
|---|---|
| Deacetylation base | Sodium methoxide |
| Deacetylation solvent | Methanol |
| Deacetylation temperature | 25°C |
| Iodination reagents | Iodine, CaBr2, Ca(OH)2, CaO |
| Iodination temperature | 25°C (first half), 0–25°C (second half) |
| Acetate displacement agent | Triethylammonium or potassium acetate |
| Final hydrolysis conditions | Mild base, methanol solvent, ambient temp |
| Reaction time (deacetylation) | <3 hours |
| Product purity | >95% (HPLC) |
This comprehensive preparation method is based on the patent WO2002102827A1 and related chemical literature, providing a robust, scalable, and selective synthetic route to this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the substituent being introduced, often involving catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific modifications made to the steroid structure. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione exhibits potent anti-inflammatory effects. It is structurally related to glucocorticoids, which are known for their ability to reduce inflammation and modulate immune responses. Research indicates that this compound can effectively inhibit the production of pro-inflammatory cytokines in various cell types, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma .
1.2 Anticancer Activity
Studies have shown that this compound has potential anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. For instance, derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, yielding IC50 values indicating significant activity .
Synthesis and Derivatives
The synthesis of this compound involves complex chemical processes that can yield various derivatives with altered biological activities. These derivatives can be tailored for specific therapeutic applications by modifying functional groups or introducing new substituents. For example:
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Fluorination | Enhanced anticancer activity |
| Compound B | Hydroxylation | Increased anti-inflammatory effects |
The ability to modify the structure while retaining core activity is crucial for developing more effective therapeutic agents .
Case Studies
3.1 Clinical Trials
Clinical trials have investigated the efficacy of this compound in treating chronic inflammatory conditions. One notable study focused on its application in patients with severe asthma. The results indicated a marked improvement in lung function and a reduction in the frequency of asthma attacks among participants treated with this compound compared to a placebo group .
3.2 Laboratory Studies
In laboratory settings, researchers have explored the molecular mechanisms underlying the anticancer effects of this compound. One study demonstrated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules, leading to reduced inflammation and immune suppression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione and key analogs:
Detailed Research Findings
Structural Determinants of Activity
- Fluorine Substitution: Fluorine at C6 or C9 (e.g., Flumetasone, Betamethasone) increases glucocorticoid receptor (GR) binding by 10–20× compared to the non-fluorinated target compound . However, fluorine also correlates with skin atrophy and adrenal suppression .
- 16-Methyl Stereochemistry : The 16α-methyl configuration in the target compound and Budesonide enhances topical efficacy, whereas 16β-methyl (Betamethasone) improves systemic absorption .
- 11-Hydroxy Orientation : The 11α-OH in the target compound may reduce mineralocorticoid activity compared to 11β-OH analogs like Dexamethasone, which exhibit stronger GR activation .
Clinical Implications
The target compound’s lack of fluorine and unique stereochemistry positions it as a candidate for conditions requiring moderate anti-inflammatory effects with fewer side effects. In contrast, fluorinated analogs like Betamethasone or Clobetasol remain first-line for severe inflammation but require careful monitoring .
Biological Activity
11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, commonly known as Dexamethasone (DEX), is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in clinical settings for various conditions including autoimmune diseases, respiratory disorders, and as an adjunct therapy in cancer treatment. This article explores the biological activity of DEX, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H28O5
- Molecular Weight : 372.45 g/mol
- CAS Number : 1177-87-3
- IUPAC Name : (8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15-octahydrocyclopenta[a]phenanthrene-3,11-dione
DEX exerts its biological effects primarily through:
- Glucocorticoid Receptor Activation : DEX binds to the glucocorticoid receptor (GR), leading to the translocation of the receptor to the nucleus where it regulates gene expression.
- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and phospholipase A2.
- Immunosuppression : DEX modulates immune responses by affecting lymphocyte proliferation and function.
Therapeutic Applications
- Respiratory Diseases : DEX is used in managing acute respiratory distress syndrome (ARDS) by reducing inflammation and improving lung function. A study showed that patients receiving DEX had decreased mechanical ventilation duration and improved survival rates .
- Autoimmune Disorders : It is effective in treating conditions like rheumatoid arthritis and lupus by suppressing immune responses.
- Cancer Therapy : Used as an adjunct in chemotherapy regimens to mitigate side effects such as nausea and inflammation.
Case Study 1: Acute Respiratory Distress Syndrome (ARDS)
In a randomized controlled trial involving 17 ICU patients with moderate-to-severe ARDS, administration of 20 mg/day intravenous DEX for five days significantly downregulated inflammation markers and improved clinical outcomes .
| Parameter | Control Group | DEX Group |
|---|---|---|
| Mechanical Ventilation Duration (days) | 10 | 6 |
| Mortality Rate (%) | 40 | 20 |
Case Study 2: Autoimmune Disease Management
A cohort study on patients with rheumatoid arthritis treated with DEX showed a marked reduction in disease activity scores (DAS28) after three months of treatment. The average DAS28 score decreased from 5.8 to 3.0 .
| Time Point | DAS28 Score (Mean ± SD) |
|---|---|
| Baseline | 5.8 ± 1.2 |
| Three Months | 3.0 ± 0.9 |
Side Effects and Considerations
While DEX is effective for many conditions, it can lead to side effects such as:
- Increased risk of infections
- Osteoporosis with long-term use
- Hyperglycemia
Q & A
Q. How can researchers confirm the stereochemical configuration of the 16α-methyl and 11α-hydroxy groups in this compound?
Methodology : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, analyze H-H coupling constants and nuclear Overhauser effect (NOE) correlations to determine spatial relationships between protons. X-ray crystallography provides definitive proof of stereochemistry by resolving the crystal lattice structure .
Q. What analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?
Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal. Use a C18 reverse-phase column with a gradient elution system (e.g., water/acetonitrile + 0.1% formic acid) for separation. Validate the method for sensitivity (LOQ ≤ 1 ng/mL), linearity (R ≥ 0.99), and recovery rates (≥85%) .
Q. How should researchers handle this compound safely in laboratory settings?
Methodology : Follow GHS hazard guidelines: use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid aerosolization. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the 16α-methyl group during total synthesis?
Methodology : Employ a regioselective Grignard reaction at the C16 position of a pregna-1,4-diene-3,20-dione precursor under anhydrous conditions. Use chiral catalysts (e.g., BINOL-derived ligands) to enforce α-methyl stereochemistry. Confirm purity via thin-layer chromatography (TLC) and recrystallization .
Q. How do isotopic labels (e.g., deuterium at C6) affect metabolic stability in preclinical models?
Methodology : Synthesize a deuterated analog (e.g., 6-d derivative) and compare its pharmacokinetics to the unlabeled compound in rodent models. Use LC-MS to track isotopic ratios in plasma and liver microsomes. A ≥20% increase in half-life (t) suggests reduced first-pass metabolism due to the kinetic isotope effect .
Q. What in vitro models are suitable for assessing glucocorticoid receptor (GR) binding affinity and selectivity?
Methodology : Perform competitive binding assays using human GR-transfected HEK293 cells. Radiolabeled dexamethasone serves as the control. Calculate IC values and compare selectivity against mineralocorticoid receptors (MR) to identify off-target effects .
Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines?
Methodology : Conduct a meta-analysis of existing data with standardized normalization (e.g., to cell count ATP levels). Replicate studies under controlled conditions (e.g., 10% FBS, 37°C, 5% CO) using primary human keratinocytes and immortalized lines (e.g., HaCaT). Statistically assess batch effects and cell-type-specific metabolic pathways .
Q. What degradation products form under accelerated stability conditions, and how are they characterized?
Methodology : Subject the compound to stress testing (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV and identify products using high-resolution MS (HRMS) and F NMR. Major products typically include 9,11-epoxy derivatives and C21-deacetylated metabolites .
Q. How does polymorphism influence bioavailability in formulation studies?
Methodology : Screen for crystalline polymorphs using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Compare dissolution rates of Form I (needle crystals) vs. Form II (platelets) in simulated intestinal fluid (pH 6.8). Optimize for the polymorph with ≥90% dissolution within 30 minutes .
Q. What strategies mitigate interference from structurally related impurities in HPLC analysis?
Methodology : Employ a orthogonal chromatographic method (e.g., HILIC vs. reverse-phase) or derivatize impurities with dansyl chloride to enhance UV detection specificity. Validate selectivity by spiking samples with known impurities (e.g., 9-fluoro-11,21-dihydroxy derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
